![molecular formula C9H15BrCl2N2S B13562430 1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13562430.png)
1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride
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Overview
Description
1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C9H13BrN2S·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the bromothiophene moiety adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromothiophene and piperazine.
Reaction Conditions: The 3-bromothiophene is first brominated to introduce the bromine atom at the 2-position. This is followed by a nucleophilic substitution reaction with piperazine to form 1-[(3-bromothiophen-2-yl)methyl]piperazine.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding thiol or thioether.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C9H13BrN2S and a molecular weight of approximately 261.18 g/mol. It consists of a piperazine ring substituted with a brominated thiophene moiety at the 3-position. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for medicinal chemistry and pharmacology applications.
Scientific Research Applications
This compound has applications in pharmaceutical development as a lead compound for developing new antidepressants or neuroactive drugs. Interaction studies are crucial for understanding how this compound interacts with biological targets.
Several compounds share structural similarities with this compound.
Structural Analogues and their Unique Features
Compound Name | Structure | Unique Features |
---|---|---|
1-(Thiophen-2-yl)methylpiperazine | Thiophene without bromination | Lacks halogen substitution |
1-(4-Bromothiophen-2-yl)methylpiperazine | Bromination at a different position | Different pharmacological profile |
4-(Bromothiophen)ethylpiperazine | Ethyl substitution instead of methyl | Altered lipophilicity and receptor interaction |
Mechanism of Action
The mechanism of action of 1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-[(2-Bromothiophen-3-yl)methyl]piperazine: This compound has the bromine atom at a different position on the thiophene ring, leading to variations in its chemical and biological properties.
1-[(3-Chlorothiophen-2-yl)methyl]piperazine:
1-[(3-Methylthiophen-2-yl)methyl]piperazine:
Biological Activity
1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride is a novel compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a bromothiophene moiety. Its chemical structure can be represented as follows:
C10H12BrCl2N2S
This structure is significant as it influences the compound's interaction with biological targets.
This compound is believed to exert its effects through several mechanisms:
- Target Interaction : Similar compounds have shown affinity for various receptors and enzymes, including serotonin receptors and s100 proteins, suggesting a potential role in modulating neurotransmission and inflammatory responses.
- Biochemical Pathways : The compound may influence pathways related to inflammation and pain perception, which are critical in various disease states.
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential application in treating infections.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results indicate that the compound has promising antimicrobial activity, particularly against fungal pathogens .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in vitro. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, which is crucial for managing chronic inflammatory conditions.
Case Studies
- Study on Anticancer Activity : A study evaluated the anticancer potential of this compound against glioma cells. The results indicated that the compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways .
- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of the compound in models of neurodegeneration. It was found to enhance neuronal survival and reduce oxidative stress markers, suggesting its potential utility in neurodegenerative diseases .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound is well absorbed due to its lipophilic nature. It demonstrates favorable distribution characteristics across biological membranes, which is essential for its therapeutic efficacy.
Properties
Molecular Formula |
C9H15BrCl2N2S |
---|---|
Molecular Weight |
334.10 g/mol |
IUPAC Name |
1-[(3-bromothiophen-2-yl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C9H13BrN2S.2ClH/c10-8-1-6-13-9(8)7-12-4-2-11-3-5-12;;/h1,6,11H,2-5,7H2;2*1H |
InChI Key |
MOLUGSCBPYJCFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CS2)Br.Cl.Cl |
Origin of Product |
United States |
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